N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)-4-methoxybenzenesulfonamide
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Description
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C18H19N3O6S2 and its molecular weight is 437.49. The purity is usually 95%.
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Scientific Research Applications
Anticancer Potential
Synthesis for Anticancer Applications : A study by Putri et al. (2021) involved the synthesis of a pyrazoline derivative, which was investigated for its potential as an anti-breast cancer agent through molecular docking and dynamic studies. This research demonstrates the compound's potential in developing treatments for breast cancer (Putri et al., 2021).
Synthesis of Derivatives for Bioactivity : Gul et al. (2016) synthesized a series of benzenesulfonamide derivatives and tested them for cytotoxicity and tumor-specificity. Some derivatives showed interesting cytotoxic activities and strong inhibition of human cytosolic isoforms, indicating their potential in anti-tumor studies (Gul et al., 2016).
Molecular Docking Studies
- Molecular Docking for Drug Development : The molecular docking studies, as demonstrated by Putri et al. (2021), showcase how such compounds can be used to predict interactions with biological targets, which is crucial in drug development (Putri et al., 2021).
Synthesis of Novel Derivatives
- Novel Derivative Synthesis for Biological Evaluation : Research by Duan et al. (2016) involved the synthesis of novel N-arylpyrazole derivatives bearing the sulfonamide moiety. These compounds were evaluated for their cytotoxic activity against various human tumor cell lines, highlighting the role of such compounds in developing new therapeutic agents (Duan et al., 2016).
Properties
IUPAC Name |
N-[2-(1,1-dioxothiolan-3-yl)-5-(furan-2-yl)pyrazol-3-yl]-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O6S2/c1-26-14-4-6-15(7-5-14)29(24,25)20-18-11-16(17-3-2-9-27-17)19-21(18)13-8-10-28(22,23)12-13/h2-7,9,11,13,20H,8,10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASPCNHUNTFUJRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=NN2C3CCS(=O)(=O)C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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